2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid
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Overview
Description
2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 4-chlorophenylmethyl group and a carboxylic acid group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 4-chlorophenylmethyl position .
Scientific Research Applications
2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The 4-chlorophenylmethyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the 4-chlorophenylmethyl group, resulting in different biological activity.
4-Chlorophenylmethylpyrrolidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Proline derivatives: Share the pyrrolidine ring but have different substituents, leading to varied biological properties.
Uniqueness
2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid is unique due to the combination of the pyrrolidine ring, 4-chlorophenylmethyl group, and carboxylic acid group. This combination imparts specific chemical and biological properties that make it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H14ClNO2 |
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Molecular Weight |
239.70 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12/h2-5,14H,1,6-8H2,(H,15,16) |
InChI Key |
DUUJMFUJPCIUHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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